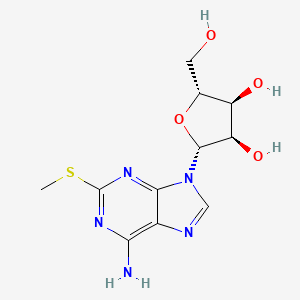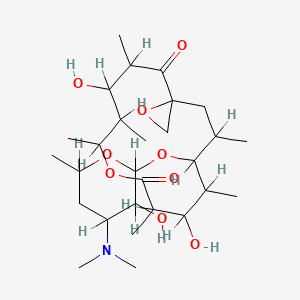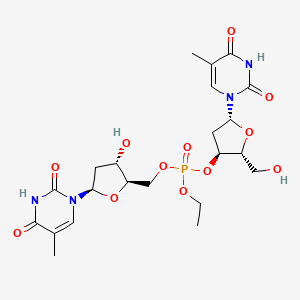
2-Amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of naphthalenes and a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines and Breast Cancer Research
Research highlights the involvement of heterocyclic amines, structurally similar to 2-Amino-1-(dimethylamino)-4-(1-naphthalenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile, in dietary influences on mammary gland cancer incidence. Heterocyclic amines are formed in meats during ordinary cooking methods and have been implicated as etiologic agents in human breast cancer. These compounds create DNA adducts in the mammary gland, indicating a direct interaction with the genetic material that may lead to carcinogenesis. This observation calls for further experimental studies to understand the interaction of these compounds with other dietary factors and their role in mammary carcinogenesis (Snyderwine, 1994).
Antimalarial Drug Targets
In the context of antimalarial therapy, protein farnesyltransferase inhibitors have emerged as significant targets for the treatment of malaria caused by Plasmodium falciparum. Compounds like this compound, which are structurally related to tetrahydroquinoline, are under research for their potential as antimalarial drug targets. Specifically, naphthyridine-based drugs, which share structural similarity with the mentioned compound, have shown promise as therapeutic agents due to their ability to facilitate protein-protein and protein-membrane interactions. This attribute highlights the potential of such structures in the development of new therapeutics for malaria treatment (Sharma, 2017).
Bioactive Naphthoquinones and Higher Plants
Naphthoquinones (NQs), a class of compounds structurally related to this compound, are known for their diverse distribution in nature and biological activities. These compounds exhibit a range of bioactivities, including cytotoxicity, antitumor, antibacterial, anti-inflammatory, antiparasitic, and antifungal properties. The bioactive potential of NQs marks them as novel biocides and chemotherapeutic agents, showing the significance of such structures in medicinal chemistry (Hook, Mills & Sheridan, 2014).
Eigenschaften
Molekularformel |
C28H26N4O |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-amino-1-(dimethylamino)-4-naphthalen-1-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H26N4O/c1-31(2)32-24-15-20(18-9-4-3-5-10-18)16-25(33)27(24)26(23(17-29)28(32)30)22-14-8-12-19-11-6-7-13-21(19)22/h3-14,20,26H,15-16,30H2,1-2H3 |
InChI-Schlüssel |
BRDWSRHFGGHGAV-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)C5=CC=CC=C5 |
Kanonische SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]phenyl]-2-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B1229834.png)


![3-methyl-N,6-diphenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1229838.png)
![3-[3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one](/img/structure/B1229842.png)


![5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B1229847.png)


